molecular formula C11H12O4 B3292979 (S)-Ethyl 2,3-dihydrobenzo[B][1,4]dioxine-2-carboxylate CAS No. 882980-86-1

(S)-Ethyl 2,3-dihydrobenzo[B][1,4]dioxine-2-carboxylate

Cat. No.: B3292979
CAS No.: 882980-86-1
M. Wt: 208.21 g/mol
InChI Key: DDIGEMWIKJMEIU-JTQLQIEISA-N
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Description

(S)-Ethyl 2,3-dihydrobenzo[B][1,4]dioxine-2-carboxylate is an organic compound with the molecular formula C11H12O4 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Ethyl 2,3-dihydrobenzo[B][1,4]dioxine-2-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions . This reaction can be facilitated by microwave irradiation, which significantly reduces the reaction time and improves yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve bulk custom synthesis. Companies like ChemScene provide this compound in bulk quantities, ensuring high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

(S)-Ethyl 2,3-dihydrobenzo[B][1,4]dioxine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ethyl ester group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters.

Scientific Research Applications

(S)-Ethyl 2,3-dihydrobenzo[B][1,4]dioxine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-Ethyl 2,3-dihydrobenzo[B][1,4]dioxine-2-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can trigger various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-Ethyl 2,3-dihydrobenzo[B][1,4]dioxine-2-carboxylate is unique due to its specific chiral structure and the presence of the benzo-dioxine ring system. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

ethyl (3S)-2,3-dihydro-1,4-benzodioxine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-2-13-11(12)10-7-14-8-5-3-4-6-9(8)15-10/h3-6,10H,2,7H2,1H3/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDIGEMWIKJMEIU-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1COC2=CC=CC=C2O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1COC2=CC=CC=C2O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101219382
Record name Ethyl (2S)-2,3-dihydro-1,4-benzodioxin-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101219382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

882980-86-1
Record name Ethyl (2S)-2,3-dihydro-1,4-benzodioxin-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=882980-86-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl (2S)-2,3-dihydro-1,4-benzodioxin-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101219382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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